
2-Butylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several papers. For instance, two efficient routes to synthesize 1-tert-butyl-4-chloropiperidine are described, with one route involving a chlorination reaction and the other involving the addition of methylmagnesium chloride to a dimethyliminium salt . Another paper discusses the single-step synthesis of 5,6,7,8-tetrahydroindolizines via the annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds . These methods highlight the versatility of piperidine chemistry and the potential for creating a wide array of derivatives, including 2-butylpiperidine hydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior. The conformation of the piperidine ring is investigated in several papers, with studies showing that bulky substituents can hinder close molecular interactions due to steric effects . The crystal and molecular structure of certain derivatives reveal that they exist in a chair conformation in the solid state . Additionally, the structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride is discussed, with the piperidinium ring adopting a chair conformation with various substituents in equatorial or axial positions .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from the synthesis methods and the molecular structures. For example, the chlorination reaction used in the synthesis of 1-tert-butyl-4-chloropiperidine suggests that piperidine rings can undergo substitution reactions . The annulation reaction to form tetrahydroindolizines indicates that piperidine derivatives can participate in cyclization reactions with other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For example, the conformational analysis of N-trifluoroacetyl-2-methoxy-4-t.butylpiperidine and its isomers provides insights into the solution conformations and the barriers to amide bond rotation, which are relevant to their chemical behavior . The inclusion complex formation of 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride with β-cyclodextrin suggests that some piperidine derivatives can form host-guest complexes, which can alter their solubility and stability .
Scientific Research Applications
Conformational Analysis in Synthetic Peptides
The study of conformational analysis, while not directly referencing 2-Butylpiperidine hydrochloride, involves closely related compounds. For instance, research on the solution conformation of isomers of N-trifluoroacetyl-methoxy-butylpiperidine demonstrates their potential importance in synthetic peptides, suggesting that related compounds like this compound could have implications in designing peptides with specific structural properties (Duquet, Callens, Anteunis, & Borremans, 2010).
Synthesis of Pipecolic Acid Derivatives
A novel cascade of reactions starting from tert-butyl derivatives leads to the synthesis of pipecolic acid derivatives, indicating the utility of butylpiperidine derivatives in complex organic synthesis processes. This highlights the role of such compounds in generating functionally rich and structurally complex molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Analytical Method Development
The development of a liquid chromatography-tandem mass spectrometric method for the determination of SCH 211803, a compound structurally related to butylpiperidine, in biological samples underscores the importance of such compounds in pharmacological studies. This methodological development is crucial for supporting pre-clinical studies by accurately measuring compound concentrations in plasma (Yang, Wu, Clement, & Rudewicz, 2004).
Corrosion Inhibition
The study of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor of mild steel in acidic conditions demonstrates the potential application of butylpiperidine derivatives in protecting metals from corrosion. This research highlights the ability of such compounds to act as effective inhibitors, potentially extending to related butylpiperidine compounds (Moretti, Guidi, & Fabris, 2013).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
2-butylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h9-10H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFAOPBWIOMXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72939-23-2 |
Source


|
| Record name | Piperidine, 2-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72939-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

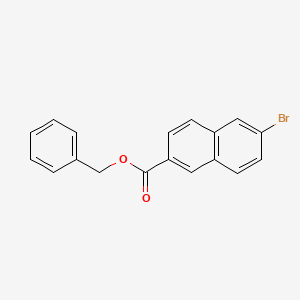
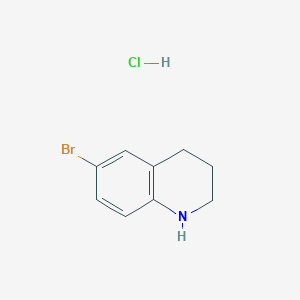

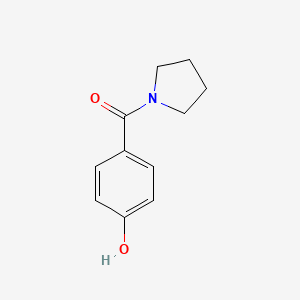
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
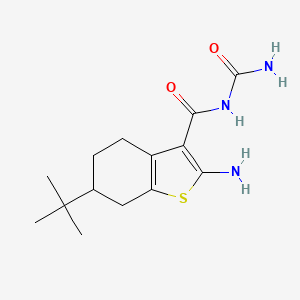

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
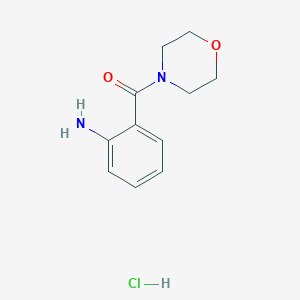
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)
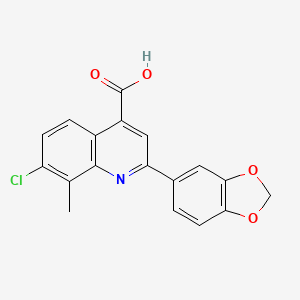
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)